Spectroscopic Data for 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile: A Technical Guide
Spectroscopic Data for 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile. In the absence of direct experimental spectra in publicly available databases, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the spectral characteristics of this molecule. Detailed theoretical interpretations are supported by data from analogous compounds, offering a robust framework for researchers, scientists, and professionals in drug development. This guide also includes standardized experimental protocols for acquiring such data and visual aids to conceptualize the molecular structure and analytical workflows.
Introduction
2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile is a bi-aryl compound featuring a complex substitution pattern that makes its structural elucidation a non-trivial task. Spectroscopic analysis is indispensable for the unambiguous confirmation of its chemical structure. This guide is designed to serve as a practical reference for the characterization of this molecule and similarly structured compounds. By understanding the predicted spectral data, researchers can more efficiently analyze experimental results, identify key structural features, and confirm the synthesis of the target compound.
The structure of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile is presented below:
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the surrounding functional groups.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~ 7.85 | d | ~ 1.5 |
| H-5' | ~ 7.65 | dd | ~ 8.0, 1.5 |
| H-6' | ~ 7.50 | d | ~ 8.0 |
| H-3 | ~ 7.40 | d | ~ 2.0 |
| H-5 | ~ 7.20 | dd | ~ 8.5, 2.0 |
| H-6 | ~ 7.05 | d | ~ 8.5 |
| OCH₃ | ~ 3.80 | s | - |
Interpretation: The protons on the benzonitrile ring (H-3', H-5', H-6') are expected to be downfield due to the electron-withdrawing nature of the cyano group and the chlorine atom. The proton ortho to the cyano group (H-3') will likely be the most deshielded. The protons on the other aromatic ring (H-3, H-5, H-6) will have their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing chlorine atom. The methoxy protons will appear as a singlet further upfield.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~ 118 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-Cl | 130 - 140 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-C (quaternary) | 120 - 145 |
| OCH₃ | ~ 56 |
Interpretation: The carbon of the cyano group will have a characteristic chemical shift around 118 ppm. The aromatic carbons will appear in the range of 110-160 ppm. Carbons attached to electronegative atoms like chlorine and oxygen will be shifted downfield. The methoxy carbon will be observed around 56 ppm.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover a range of 0-12 ppm.
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to 0-220 ppm.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Predicted Infrared (IR) Spectroscopic Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2230 - 2220 | Strong, Sharp |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-O (Aryl ether) | 1275 - 1200 (asymmetric) | Strong |
| 1075 - 1020 (symmetric) | Strong | |
| C-Cl (Aryl chloride) | 1100 - 1000 | Strong |
Interpretation: The most characteristic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2225 cm⁻¹. The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The strong absorptions for the aryl ether C-O and aryl chloride C-Cl bonds are also expected in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
A common method for acquiring the IR spectrum of a solid sample is as follows:
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Sample Preparation (KBr Pellet):
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Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
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Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
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Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
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Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
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Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile, electron ionization (EI) is a suitable technique.
Molecular Ion (M⁺): The molecular weight of C₁₄H₈Cl₂NO is approximately 279.0 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks:
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M⁺: (containing two ³⁵Cl isotopes)
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[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl isotope)
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[M+4]⁺: (containing two ³⁷Cl isotopes)
The expected isotopic ratio for a dichlorinated compound is approximately 9:6:1.[3]
Predicted Fragmentation Pattern: The molecule is expected to fragment at the ether linkage and through the loss of the chloro and cyano substituents.
| m/z | Possible Fragment |
| 279/281/283 | [M]⁺ |
| 244/246 | [M - Cl]⁺ |
| 218/220 | [M - Cl - CN]⁺ |
| 139 | [C₇H₄ClN]⁺ |
| 102 | [C₇H₄N]⁺ |
Interpretation: The molecular ion peak cluster will be a key identifier. Fragmentation is likely to initiate with the loss of a chlorine atom. Cleavage of the ether bond can lead to fragments corresponding to the individual substituted aromatic rings.
Experimental Protocol for Mass Spectrometry
A general procedure for acquiring an EI mass spectrum is:
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).
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Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[4]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 2-Chloro-4-(4-chloro-2-methoxyphenyl)benzonitrile. The presented data, based on fundamental spectroscopic principles and analysis of related structures, offers a valuable resource for the structural verification of this compound. The included experimental protocols provide a starting point for researchers to acquire high-quality spectroscopic data.
References
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Lab Chapter 7.3.1. Whitman College. (n.d.). Retrieved February 20, 2026, from [Link]
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Benzonitrile, 4-chloro-. NIST WebBook. (n.d.). Retrieved February 20, 2026, from [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]
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